1-(4-Isopropoxyphenyl)prop-2-en-1-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-propan-2-yloxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h4-9,12-13H,1H2,2-3H3 |
InChI Key |
DXYIPIWHGDKROG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol typically involves the following steps:
Hydroxyl Protection: The hydroxyl group of the starting material, such as p-methyl phenol, is protected to prevent unwanted reactions.
Bromine Substitution: The protected hydroxyl group undergoes bromine substitution to introduce a bromine atom.
Etherification: The brominated intermediate is then subjected to etherification using isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Isopropoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)prop-2-en-1-ol
- Key Differences: The methoxy group (smaller, less bulky) reduces steric hindrance compared to isopropoxy.
- Synthesis: Similar propenol intermediates are synthesized via Claisen-Schmidt condensations, but yields vary due to substituent electronic effects .
1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol
- Key Differences : Incorporates a bromothiophene ring and chlorophenyl group, enhancing π-stacking interactions (3.925 Å spacing between aromatic rings) and halogen bonding .
- Crystallography : Orthorhombic crystal system (space group Pcm21b) with distinct dihedral angles (13.2° between thiophene and phenyl planes) .
1-(Quinolin-2-yl)prop-2-en-1-ol
- Key Differences: The quinoline moiety introduces nitrogen-based Lewis basicity, enabling coordination to transition metals. This is absent in the isopropoxy derivative .
1-(4-Isopropoxyphenyl)pentan-2-one
- Key Differences: Replaces the propenol group with a ketone, eliminating hydrogen-bonding donor capacity. Molecular weight increases (C₁₄H₂₀O₂ vs. C₁₂H₁₆O₂ for the propenol), altering solubility and reactivity .
Data Tables
Table 1: Oxidation Yields of Propenol Intermediates
| Oxidizing Agent | Yield (%) |
|---|---|
| IBX | 79 |
| MnO₂ | 45 |
| BaMnO₄ | 32 |
| TPAP | 58 |
Table 2: Crystallographic Parameters for Bromothiophene Derivative
| Parameter | Value |
|---|---|
| Space Group | Pcm21b |
| a, b, c (Å) | 3.9247, 11.549, 28.111 |
| Volume (ų) | 1274.1 |
| R-factor | 0.062 |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(4-Isopropoxyphenyl)prop-2-en-1-ol, and how can reaction parameters be optimized for improved yields?
- Answer: Common synthetic routes include Claisen-Schmidt condensation or aldol reactions using substituted benzaldehydes and ketones. Optimization involves varying catalysts (e.g., 40% aqueous KOH in ethanol under reflux, as demonstrated in analogous chalcone syntheses) and adjusting solvent polarity to stabilize intermediates. Monitoring reaction progress via TLC and stoichiometric control of aldehyde/ketone ratios is critical. For example, refluxing in ethanol with excess aldehyde improved yields by 20-30% in structurally related compounds .
Q. Which analytical techniques are most suitable for confirming the molecular structure of this compound?
- Answer:
- ¹H NMR: Diagnostic signals include the hydroxyl proton (δ 1.5–5.0 ppm, broad), olefinic protons (δ 5.5–6.5 ppm, multiplet), and aromatic protons (δ 6.8–7.5 ppm).
- IR Spectroscopy: Confirms OH (3200–3500 cm⁻¹) and conjugated C=C (1650 cm⁻¹).
- Mass Spectrometry: Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Definitive structural confirmation via SHELXL refinement (e.g., space group Pc21b with cell parameters a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å) .
Q. How does the allylic alcohol functionality influence the compound’s reactivity in oxidation or nucleophilic substitution?
- Answer: The allylic hydroxyl group facilitates oxidation to α,β-unsaturated ketones (e.g., using Jones reagent). Nucleophilic substitution at the benzylic position is enhanced by the electron-donating isopropoxy group, as observed in analogous compounds. Steric hindrance from the isopropyl group may reduce regioselectivity in bulky nucleophiles .
Advanced Research Questions
Q. What crystallographic strategies resolve stereochemical uncertainties in this compound, particularly for twinned crystals or low-resolution data?
- Answer: Twin refinement protocols in SHELXL (e.g., using the Hooft parameter method) validate absolute structure. High redundancy data collection (Bruker SMART CCD, MoKα radiation) improves accuracy. For twinning, refine the BASF parameter and compare R-factors for twin components. Example: A twin component ratio of 0.15(3) resolved ambiguities in a bromothiophene analog .
Q. How can graph set analysis predict supramolecular assembly in crystalline this compound?
- Answer: Graph set analysis categorizes hydrogen bonds into motifs (e.g., C(6) chains via O-H···O interactions). For instance, in related structures, C(6) chains form layered networks, influencing solubility. Pairwise interaction energy calculations (PIXEL method) complement experimental data to predict packing efficiency .
Q. How do systematic approaches reconcile discrepancies between DFT-calculated dipole moments and experimental data?
- Answer: Perform Hirshfeld atom refinement (NoSpherA2 software) to compare experimental electron density maps (high-resolution X-ray data) with DFT (B3LYP/6-311++G**). Discrepancies >10% suggest dynamic effects requiring temperature-dependent crystallography or solid-state NMR validation. For example, dipole moment mismatches in nonlinear optical studies were resolved via multipole refinement .
Q. What mechanistic probes distinguish concerted vs. stepwise pathways in [3,3]-sigmatropic rearrangements involving this compound?
- Answer:
- Isotopic Labeling: ¹⁸O labeling at the hydroxyl tracked via ESI-MS fragmentation.
- Kinetic Isotope Effects (KIE): KIE >1.1 supports stepwise mechanisms (carbocation intermediates).
- In Situ IR: Monitors carbonyl formation rates under varying pH to elucidate protonation states. Example: pH-dependent rate shifts in chalcone derivatives confirmed a stepwise pathway .
Methodological Notes
- Crystallography: Use SHELX for refinement and ORTEP-3 for graphical representation .
- Hydrogen Bonding: Apply Etter’s graph set rules to classify interactions (e.g., R₂²(8) rings) .
- Data Contradictions: Cross-validate computational models with experimental techniques (e.g., solid-state NMR for charge distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
